molecular formula C6H6Cl8O B143133 Bis(2,3,3,3-tetrachloropropyl) ether CAS No. 127-90-2

Bis(2,3,3,3-tetrachloropropyl) ether

Cat. No. B143133
CAS RN: 127-90-2
M. Wt: 377.7 g/mol
InChI Key: LNJXZKBHJZAIKQ-UHFFFAOYSA-N
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Description

Bis(2,3,3,3-tetrachloropropyl) ether is a chemical compound that has been utilized as a synergist or active ingredient in insecticides. It is known to enhance the killing activity of insecticides, indicating its potential as a valuable component in pest control formulations .

Synthesis Analysis

While the provided papers do not detail the synthesis of bis(2,3,3,3-tetrachloropropyl) ether specifically, they do discuss related compounds and their synthesis. For example, bis(chloromethyl) ether is used in the synthesis of polymers and as a chemical intermediate for other complex organic compounds . This suggests that similar methods could potentially be applied to the synthesis of bis(2,3,3,3-tetrachloropropyl) ether, although the specific details would need to be confirmed through further research.

Molecular Structure Analysis

The molecular structure of bis(2,3,3,3-tetrachloropropyl) ether is not directly analyzed in the provided papers. However, the structure of related compounds, such as bis(diisopropylamino-chloroboryl)methane, has been elucidated using spectroscopic data and confirmed by X-ray structure analyses . This indicates that similar analytical techniques could be employed to determine the molecular structure of bis(2,3,3,3-tetrachloropropyl) ether.

Chemical Reactions Analysis

The papers provided do not offer specific insights into the chemical reactions of bis(2,3,3,3-tetrachloropropyl) ether. However, they do mention the use of bis(trimethylsilyl) enol ethers in regiocontrolled annulation reactions, which are a type of chemical reaction that could potentially be relevant to the reactivity of bis(2,3,3,3-tetrachloropropyl) ether .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2,3,3,3-tetrachloropropyl) ether are summarized in one of the papers, which mentions its basic properties, application, toxicology characters, environmental behavior, and safety assessment . However, specific details such as melting point, boiling point, solubility, and stability are not provided in the abstracts.

Relevant Case Studies

The provided papers do not contain case studies directly related to bis(2,3,3,3-tetrachloropropyl) ether. However, there are studies on related compounds, such as bis(2-chloro-1-methylethyl) ether, which was tested for carcinogenicity in rats and found not to be carcinogenic under the conditions of the bioassay . Additionally, bis(2,3-dichloro-1-propyl) ether has been studied for its genotoxic and transforming activity, demonstrating its potential as a mutagen and carcinogen . These studies on related compounds could provide insights into the potential health and environmental impacts of bis(2,3,3,3-tetrachloropropyl) ether.

Scientific Research Applications

  • Insecticide Synergist : This compound has demonstrated significant capabilities as a synergist when used with carbamate insecticides against houseflies, indicating its potential to improve the efficacy of existing insecticidal formulations. The synergistic effect was evident even with low ratios of the compound to carbamate, suggesting its potency in enhancing the insecticidal properties of carbamates (Georghiou & Metcalf, 1961).

  • Research Summary : The various roles of bis(2,3,3,3-tetrachloropropyl) ether, including its function as a synergist and active ingredient in insecticides, have been summarized in a comprehensive study. This study also covers its basic properties, mechanism, application, synergist behavior, toxicology, synthesis, environmental behavior, and safety assessment (T. Lin, 2008).

Stability and Reaction Properties

Understanding the stability and reaction properties of bis(2,3,3,3-tetrachloropropyl) ether is crucial for its application in various scientific fields. Research has focused on its reactivity under different conditions, providing insights into its potential uses and precautions.

  • Stability in Reactions : A study focusing on the reaction between divinyl ether and carbon tetrachloride revealed conditions under which bis(2,3,3,3-tetrachloropropyl) ether exhibits exceptional stability in hydrolysis reactions. Identifying these conditions is essential for manipulating the compound in chemical processes and ensuring its stability during application (Shostakovskii et al., 1958).

Safety And Hazards

Bis(2,3,3,3-tetrachloropropyl) ether is moderately toxic by ingestion. When heated to decomposition, it emits toxic fumes of Clí . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1,1,1,2-tetrachloro-3-(2,3,3,3-tetrachloropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJXZKBHJZAIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861778
Record name Bis(2,3,3,3-tetrachloropropyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,3,3,3-tetrachloropropyl) ether

CAS RN

127-90-2
Record name Octachlorodipropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,3,3,3-tetrachloropropyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2,3,3,3-tetrachloropropyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,3,3,3-tetrachloropropyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
T Miyazaki, S Kaneko, S Horii, T Yamagishi - Bulletin of environmental …, 1981 - Springer
MATERIALS AND METHODS Human milk samples (total 550 g) were collected from several maternity hospitals from the women resident in the Tokyo metropolitan area, from …
Number of citations: 18 link.springer.com
TAN Lin, HU Qiu-long, Z Jian-hui, J Zi-wei, H Zhong-yi… - 农药学学报, 2011 - nyxxb.cn
A method has been developed for the determination of bis-(2, 3, 3, 3-tetrachloropropyl) ether in tea leaves by accelerated solvent extraction technique (ASE) and gas chromatography (…
Number of citations: 0 www.nyxxb.cn
GP Georghiou, RL Metcalf - Journal of Economic Entomology, 1961 - academic.oup.com
Octachlorodipropyl ether (bis-(2,3,3,3-tetrachloropropyl)ether), a pyrethrum synergist, was found to act as synergist of carbamate insecticides against susceptible and carbamate-…
Number of citations: 13 academic.oup.com
K Sekita, Y Kawasaki, K Matsumoto… - … hokoku. Bulletin of …, 1988 - pubmed.ncbi.nlm.nih.gov
Number of citations: 5 pubmed.ncbi.nlm.nih.gov
K Tsuji, Y Fushiwaki, Y Mori, K Arashidani… - Journal of …, 2005 - jstage.jst.go.jp
We have established a method for simultaneously analyzing termiticides (13 kinds) in indoor air based on collection by combination of quartz filter and C18 Empore extraction disks, and …
Number of citations: 6 www.jstage.jst.go.jp
T HASHIMOTO, N TAKADA… - Medical Entomology and …, 2001 - jstage.jst.go.jp
Poisoning symptoms caused by three acaricides and one insecticide in the acarid mite, Tyrophagus putrescentiae (Schrank), were classified into two types, ie knock-down and …
Number of citations: 0 www.jstage.jst.go.jp
ME Eldefrawi, AA Elbahrawi… - Journal of Economic …, 1965 - academic.oup.com
By topical application pyrethrins are very toxic to the larvae of the Egyptian cotton leafworm, Prodenia litura (F.). However, topically applied pyrethrins are twice as toxic as allethrin and …
Number of citations: 7 academic.oup.com
Y Shi, M Liao, H Kiyota, H Cao, R Hua… - Journal of Pesticide …, 2015 - jstage.jst.go.jp
The photodegradation kinetics of octachlorodipropyl ether (OCDPE) in aqueous solution have been studied under select conditions. The photodegradation rate constants of OCDPE …
Number of citations: 4 www.jstage.jst.go.jp
H Cao, Y Yue, R Hua, F Tang, Y Shi, X Wu… - Jpc-Journal of Planar …, 2007 - akjournals.com
A simple, rapid, and sensitive high-performance thin-layer chromatographic method for analysis of octachlorodipropyl ether (OCDPE) in insecticide formulations has been established …
Number of citations: 3 akjournals.com
Y Sakuratani, K Kasai, Y Noguchi… - QSAR & Combinatorial …, 2007 - Wiley Online Library
Predictivities of six log P calculation models (CLOGP, KOWWIN, ACD/LOGP, SLOGP, VLOGP and COSMO thermo) are compared using a common experimental dataset, which does …
Number of citations: 33 onlinelibrary.wiley.com

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